Cas no 1807895-96-0 (6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid)
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
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- Inchi: 1S/C15H18O3/c1-9(2)10-3-4-13-11(7-10)15(5-6-18-13)8-12(15)14(16)17/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,16,17)/t12-,15-/m0/s1
- InChI Key: SVLVLBLMPIFDSD-WFASDCNBSA-N
- SMILES: C1OC2=CC=C(C(C)C)C=C2[C@@]2(C[C@H]2C(O)=O)C1
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-179690-1g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-179690-5g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-179690-10g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-179690-0.05g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-179690-0.1g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-179690-0.25g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-179690-0.5g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-179690-1.0g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-179690-2.5g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-179690-5.0g |
(2'R,4S)-6-(propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid |
1807895-96-0 | 5.0g |
$3396.0 | 2023-02-16 |
6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Exploring the Unique Properties and Applications of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid (CAS No. 1807895-96-0)
In the realm of organic chemistry, 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid (CAS No. 1807895-96-0) stands out as a fascinating compound with a unique spirocyclic structure. This molecule combines a dihydrochromene moiety with a cyclopropane ring, creating a rigid yet versatile framework that has captured the attention of researchers in medicinal chemistry and materials science. The presence of a carboxylic acid functional group further enhances its potential for derivatization, making it a valuable building block for drug discovery and other applications.
Recent trends in chemical research highlight a growing interest in spirocyclic compounds, particularly due to their three-dimensionality and potential to improve drug-like properties. The 6-Propan-2-yl substitution in this molecule adds lipophilicity, which could influence its pharmacokinetic profile. Scientists are actively investigating how such structural features affect molecular docking and target binding, especially in the context of central nervous system (CNS) targets and enzyme inhibition.
From a synthetic chemistry perspective, the construction of the spiro[2,3-dihydrochromene-4,2'-cyclopropane] scaffold presents interesting challenges. Researchers are exploring various cyclization strategies and catalytic systems to efficiently assemble this framework. The compound's stereochemistry is another area of active investigation, as the spatial arrangement of substituents can significantly impact its biological activity and material properties.
The pharmaceutical industry has shown particular interest in this class of compounds for their potential as privileged structures in drug design. The dihydrochromene component is known to interact with various biological targets, while the cyclopropane ring can confer metabolic stability. This combination makes 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid a promising candidate for further development as a pharmacophore in therapeutic agents.
Beyond pharmaceutical applications, materials scientists are examining the potential of this compound in advanced materials. The rigid spiro architecture could contribute to the development of novel polymeric materials with specific mechanical or optical properties. Its potential use in liquid crystals or as a building block for metal-organic frameworks (MOFs) is currently under exploration.
Analytical characterization of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are crucial for both research and potential commercial applications. The carboxylic acid moiety provides a convenient handle for further characterization through derivatization or salt formation.
Environmental and green chemistry considerations are increasingly important in the development of new chemical entities. Researchers are investigating sustainable synthetic routes to 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid, focusing on atom economy, catalyst efficiency, and renewable starting materials. These efforts align with the broader movement toward sustainable chemical production in the pharmaceutical and specialty chemicals industries.
As computational methods continue to advance, in silico studies of this compound are providing valuable insights into its conformational preferences and electronic properties. Molecular modeling approaches are helping predict its solubility, permeability, and potential biological activity, guiding experimental work and reducing development timelines.
The future research directions for 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid are likely to focus on expanding its utility through structure-activity relationship (SAR) studies and exploring novel synthetic methodologies. Its unique combination of structural features makes it a compelling subject for continued investigation across multiple disciplines of chemistry and materials science.
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